molecular formula C6H6ClNO B053492 4-Chloro-2-methoxypyridine CAS No. 72141-44-7

4-Chloro-2-methoxypyridine

Cat. No.: B053492
CAS No.: 72141-44-7
M. Wt: 143.57 g/mol
InChI Key: WTDUQQXDOAPXAQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyridine (4-CMP) is an organic compound with the chemical formula C6H7ClN2O. It is a colourless, water-soluble solid which has a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. 4-CMP is a versatile building block for the synthesis of a variety of compounds and can be used as a catalyst for organic reactions. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • 2,3-Pyridyne Formation : 4-Chloro-2-methoxypyridine has been used as a precursor for 4-methoxy-2,3-pyridyne, a reactive intermediate in organic synthesis. This application involves methods like directed-deprotonation or fluoride-induced elimination (Walters & Shay, 1995).

  • Lithiation Studies : Research on lithiation pathways of 2-chloro and 2-methoxypyridine has been conducted. This involved investigating the C-3 lithiation process and proposing a mechanism involving the formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

  • Vibrational and Electronic Spectra Studies : Studies on the vibrational frequencies and electronic spectra of this compound have been done using Fourier transform infrared (FTIR) and Raman spectra. This research provides insights into the compound's spectral characteristics influenced by chlorine and methoxy groups (Arjunan et al., 2011).

  • Pyridine Rearrangement Studies : The rearrangement of analogues of 2-methoxypyridine to N-methylpyridones under specific conditions has been explored. This research has implications for understanding structural assignments in related reactions (Lister et al., 2003).

  • Photophysical Evaluation and Computational Study : 2-methoxy- and 2-morpholino pyridine compounds have been synthesized and studied for their emissive fluorophore properties in solution and solid state. This application is significant in the field of fluorescence and spectroscopy (Hagimori et al., 2019).

  • Coordination Chemistry : 4-Methoxypyridine N-oxide, a derivative, has been studied for its ability to bridge multiple silver atoms in coordination polymers, which is significant in the field of inorganic chemistry and materials science (Puttreddy & Steel, 2014).

  • Electrochemical Functionalization : The use of this compound in the electrochemical functionalization of glassy carbon electrodes has been explored, contributing to advancements in electrochemistry and materials science (Shul et al., 2013).

Safety and Hazards

4-Chloro-2-methoxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions of 4-Chloro-2-methoxypyridine research involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methoxypyridine interacts with various biomolecules in biochemical reactions. It is used as a reagent in the preparation of cyclopalladated ferrocenylimines, which are catalysts for the preparation of arylboronate esters . The nature of these interactions is complex and involves several steps, including the formation of bonds with enzymes and proteins.

Cellular Effects

It is known that the compound plays a role in the preparation of arylboronate esters, which are involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reagent in the preparation of cyclopalladated ferrocenylimines . These catalysts are used in the preparation of arylboronate esters, which can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in the preparation of arylboronate esters , which may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound is used in the preparation of arylboronate esters , which may have varying effects at different dosages.

Metabolic Pathways

It is known that the compound is used in the preparation of arylboronate esters , which may interact with various enzymes and cofactors and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound is used in the preparation of arylboronate esters , which may interact with transporters or binding proteins and affect its localization or accumulation.

Subcellular Localization

It is known that the compound is used in the preparation of arylboronate esters , which may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.

Properties

IUPAC Name

4-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDUQQXDOAPXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627204
Record name 4-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72141-44-7
Record name 4-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50.6 ml (2 mol/l tetrahydrofuran solution) of isopropylmagnesium chloride was cooled with ice, and a solution having 19.8 g (84.3 mmol) of crude 4-iodo-2-methoxypyridine obtained in Step (c) dissolved in 80 ml of tetrahydrofuran was added, followed by stirring at 0° C. for 1 hour and then at room temperature for 1 hour to prepare 2-methoxy-4-pyridylmagnesium chloride. Then, 16.9 g (127 mmol) of N-chlorosuccinimide was gradually added, followed by stirring at room temperature for 1 hour. 100 ml of water was added to terminate the reaction, and tetrahydrofuran was distilled off under reduced pressure. After extraction with ethyl ether, the organic layer was dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure to obtain 11.0 g (crude yield: 91%) of crude 4-chloro-2-methoxypyridine.
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Name
2-methoxy-4-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Chloro-2-hydroxy-pyridine (247 mg, 1.91 mmol), Ag2CO3 (1.58 g, 5.74 mmol) and MeI (0.13 ml, 2.11 mmol) were heated in a sealed tube at 50° C. for 16 hours and then filtered through celite and concentrated at reduced pressure. The residue was purified by FCC (Pentane/Diethyl ether with gradient, 99:1 to 95:5) to provide the title compound as colourless oil (160 mg, 58%).
Quantity
247 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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